cis-11-(3-Dimethylaminopropyl)-10,11-dihydrodibenzo(b,f)thiepin-10-carbonitrile oxalate
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Overview
Description
cis-11-(3-Dimethylaminopropyl)-10,11-dihydrodibenzo(b,f)thiepin-10-carbonitrile oxalate: is a complex organic compound that belongs to the class of dibenzothiepin derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-11-(3-Dimethylaminopropyl)-10,11-dihydrodibenzo(b,f)thiepin-10-carbonitrile oxalate typically involves multiple steps, including:
Formation of the dibenzothiepin core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dimethylaminopropyl group: This step often involves nucleophilic substitution reactions.
Formation of the oxalate salt: The final step involves the reaction of the free base with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the side chains.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens, alkylating agents.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Primary amines: From reduction of the nitrile group.
Substituted derivatives: From various substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives: Researchers may use this compound as a starting material to synthesize new compounds with potential pharmacological activities.
Biology
Biological assays: The compound may be tested for its effects on various biological systems, including enzyme inhibition and receptor binding studies.
Medicine
Therapeutic potential: The compound may be investigated for its potential use in treating conditions such as depression, anxiety, or other neurological disorders.
Industry
Chemical intermediates: The compound may serve as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of cis-11-(3-Dimethylaminopropyl)-10,11-dihydrodibenzo(b,f)thiepin-10-carbonitrile oxalate may involve interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Dibenzothiepin derivatives: Compounds with similar core structures but different substituents.
Tricyclic antidepressants: Compounds with similar pharmacological activities.
Uniqueness
The uniqueness of cis-11-(3-Dimethylaminopropyl)-10,11-dihydrodibenzo(b,f)thiepin-10-carbonitrile oxalate lies in its specific chemical structure, which may confer unique pharmacological properties compared to other similar compounds.
Properties
CAS No. |
87033-51-0 |
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Molecular Formula |
C22H23N2O4S- |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
6-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzothiepine-5-carbonitrile;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C20H22N2S.C2H2O4/c1-22(2)13-7-10-15-16-8-3-5-11-19(16)23-20-12-6-4-9-17(20)18(15)14-21;3-1(4)2(5)6/h3-6,8-9,11-12,15,18H,7,10,13H2,1-2H3;(H,3,4)(H,5,6)/p-1 |
InChI Key |
YNWDETZEXVPRAI-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)CCCC1C(C2=CC=CC=C2SC3=CC=CC=C13)C#N.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
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